3,6-Dibromocarbazole

Vue d'ensemble

Description

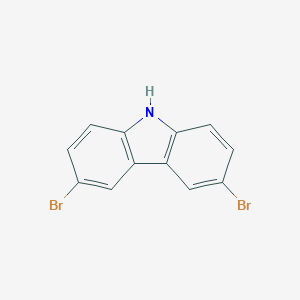

3,6-Dibromocarbazole is an organic compound belonging to the class of polyhalogenated carbazoles. It is characterized by the substitution of hydrogen atoms in the carbazole ring with bromine atoms at the 3 and 6 positions. This compound is known for its white crystalline solid appearance and limited solubility in organic solvents . Polyhalogenated carbazoles, including this compound, have drawn attention due to their environmental persistence, potential bioaccumulation, and dioxin-like toxicity .

Applications De Recherche Scientifique

3,6-Dibromocarbazole has several applications in scientific research:

Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Optoelectronic Materials: The compound is essential in the synthesis of materials used in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Environmental Studies: Due to its persistence and potential toxicity, this compound is studied for its environmental impact, particularly its effects on soil health and microbial activity.

Mécanisme D'action

Target of Action:

36-DBCZ is a polyhalogenated carbazole compoundIn soil ecosystems, it interacts with soil microbes and enzymes, affecting their activity and diversity . .

Biochemical Pathways:

The affected pathways are not well-characterized, but we know that 36-DBCZ influences soil microbial communities. Soil enzyme tests and Biolog-ECO assays reveal inhibition of microbial activity and diversity, even at low concentrations (e.g., 0.1 mg/kg). Interestingly, as time passes, slight increases in microbe activity and diversity occur, possibly due to degradation product nutrients .

Analyse Biochimique

Biochemical Properties

3,6-Dibromocarbazole interacts with various biomolecules, including enzymes and proteins. It has been reported to possess glucocorticoid receptor (GR) antagonistic activity and inhibit dexamethasone-induced GR nuclear translocation . It also reduces the expression levels of glucocorticoid responsive genes including glucose-6-phosphatase (G6Pase), phosphoenolpyruvate carboxykinase (PEPCK), fatty acid synthase (FAS), and tyrosine aminotransferase (TAT), further disrupting the protein expression of two key enzymes PEPCK and FAS in gluconeogenesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the activity and diversity of soil microbes, even at environment-relevant concentrations . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, particularly through its interaction with the glucocorticoid receptor (GR), leading to changes in the expression of glucocorticoid responsive genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been observed that the inhibition of soil microbes by this compound lasts only about 10 days, after which slight increases in microbe activity and diversity are found .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, exposure to this compound at concentrations of 0.1, 1.0, 10, and 100 mg/kg has been shown to inhibit the activity and diversity of soil microbes .

Metabolic Pathways

It is known to interact with various enzymes and proteins, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that it can interact with various transporters or binding proteins .

Subcellular Localization

It is known that it can interact with various compartments or organelles within the cell .

Méthodes De Préparation

3,6-Dibromocarbazole can be synthesized through several methods:

N-Bromosuccinimide Method: This involves the bromination of carbazole using N-bromosuccinimide in the presence of a solvent like dichloromethane and a catalyst such as silica gel.

Liquid Bromine Method: This method uses liquid bromine as the brominating agent.

Silica Gel Method: This method is similar to the N-bromosuccinimide method but uses silica gel as both the catalyst and the medium for the reaction.

Analyse Des Réactions Chimiques

3,6-Dibromocarbazole undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Comparaison Avec Des Composés Similaires

3,6-Dibromocarbazole can be compared with other polyhalogenated carbazoles:

3,6-Dichlorocarbazole: Similar in structure but with chlorine atoms instead of bromine.

1,3,6,8-Tetrabromocarbazole: Contains four bromine atoms, leading to higher persistence and potential toxicity.

3-Chlorocarbazole: Contains a single chlorine atom, making it less halogenated and potentially less toxic.

These comparisons highlight the unique properties of this compound, particularly its selective bromination and its applications in various fields.

Activité Biologique

3,6-Dibromocarbazole is a synthetic compound that has garnered attention in recent years due to its diverse biological activities, particularly in cancer research and antimicrobial applications. This article explores the various biological activities of this compound, including its synthesis, efficacy against cancer cell lines, antimicrobial properties, and potential as a glucocorticoid receptor antagonist.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate bromination of carbazole derivatives. A notable study synthesized a series of N-alkyl-3,6-dibromocarbazole derivatives, which were characterized using techniques such as NMR, UV-Vis spectroscopy, and mass spectrometry . The structural modifications aimed to enhance the biological activity of the parent compound.

In Vitro Studies

This compound and its derivatives have been evaluated for their anticancer properties against various cancer cell lines. In a study focusing on breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), several derivatives demonstrated significant antiproliferative effects. The half-maximal inhibitory concentration (GI50) values for these compounds ranged from 4.7 µM to 32.2 µM , indicating moderate to strong activity against these cancer cells .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 8 | MCF-7 | 8 |

| 10 | MDA-MB-231 | 4.7 |

| 14 | MCF-7 | 12 |

| 18 | MDA-MB-231 | 20 |

| 23 | MDA-MB-231 | 18 |

In addition to antiproliferative effects, the compound also exhibited anti-migratory properties. In wound-healing assays, certain derivatives reduced the migration of MDA-MB-231 cells by 18-20% , suggesting potential for inhibiting metastasis .

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated against various bacterial strains. A study reported that it effectively inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MICs) showing effectiveness at concentrations ranging from 10 µg/mL to 70 µg/mL . Notably, it was found to be more effective against Gram-positive bacteria compared to Gram-negative strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Staphylococcus epidermidis | 50 |

| Pseudomonas aeruginosa | >70 |

Glucocorticoid Receptor Antagonism

Recent research has indicated that this compound possesses glucocorticoid receptor antagonistic activity. In vitro studies demonstrated that it inhibited dexamethasone-induced glucocorticoid receptor activation, suggesting potential applications in conditions where glucocorticoids play a role . This property may provide avenues for therapeutic interventions in inflammatory diseases.

Case Studies and Future Directions

Several case studies have highlighted the potential of this compound as a lead compound for developing new anticancer agents and antimicrobial therapies. Its ability to inhibit cell migration and proliferation positions it as a candidate for further research in metastatic cancer treatment.

Future studies should focus on:

- In Vivo Evaluations : To assess the efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate the pathways through which these compounds exert their biological effects.

- Structural Modifications : To enhance selectivity and potency against specific cancer types or pathogens.

Propriétés

IUPAC Name |

3,6-dibromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHILUSWISKVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(N2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298163 | |

| Record name | 3,6-Dibromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6825-20-3 | |

| Record name | 6825-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dibromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,6-Dibromocarbazole?

A: The molecular formula of this compound is C12H7Br2N, and its molecular weight is 325.01 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have utilized various spectroscopic methods to characterize this compound. These include:

- NMR Spectroscopy: 1H-NMR and 13C-NMR spectroscopy provide information about the hydrogen and carbon environments within the molecule, confirming its structure. [, ]

- IR Spectroscopy: Infrared spectroscopy helps identify functional groups present in the compound by analyzing its interactions with infrared light. [, ]

- Mass Spectrometry: Techniques like Electron Impact (EI) and Electron Capture Negative Ionization (ECNI) MS are used to determine the molecular weight and fragmentation patterns of the compound and its related derivatives, aiding in structural elucidation. []

Q3: How does the incorporation of this compound into polymers affect their thermal stability?

A: Polymers containing this compound generally exhibit high thermal stability, with decomposition temperatures ranging from 395-420 °C. This stability is attributed to the inherent rigidity and strong intermolecular interactions of the carbazole unit within the polymer backbone. []

Q4: Has this compound been investigated for applications in light-emitting devices?

A: Yes, this compound has shown potential in organic light-emitting diodes (OLEDs). Research suggests that copolymers containing this compound and fluorene units can function as effective hole-transporting layers in OLEDs due to their blue-light-emitting properties and favorable energy levels. [, ]

Q5: Does this compound exhibit any catalytic properties itself?

A: While this compound itself might not be a catalyst, its derivatives have demonstrated potential as inhibitors. For example, this compound piperazine derivatives of 2-propanol have been identified as the first small and potent modulators of cytochrome c release by targeting the Bax channel, a protein involved in apoptosis. This finding suggests potential therapeutic applications for these derivatives in treating ischemic injuries and neurodegenerative diseases. []

Q6: How has computational chemistry been used to study this compound and its derivatives?

A6: Computational methods, particularly density functional theory (DFT) calculations, have been instrumental in understanding various aspects of this compound chemistry. Some applications include:

- Reaction Mechanism Elucidation: DFT calculations have been used to investigate the mechanism of NO migration from N-methyl-N-nitrosobenzene-sulfonamide to this compound, confirming a concerted mechanism involving a four-membered ring transition state. []

- Structure and Vibrational Spectra: DFT studies have provided insights into the structures and vibrational spectra of this compound and its halogenated analogs, such as 3,6-dichlorocarbazole, enhancing our understanding of their molecular properties. []

- Molecular Modeling: Researchers have employed molecular modeling techniques alongside multi-spectroscopic measurements and DFT calculations to study the interactions between this compound and serum albumin. These studies contribute to a deeper understanding of the compound's behavior in biological systems. []

Q7: How do structural modifications to the this compound scaffold affect its biological activity?

A7: Research indicates that modifications to the this compound structure can significantly influence its biological activity:

- N-Alkylation: Introducing different alkyl chains at the nitrogen atom of this compound can modify its anti-cancer and anti-migratory properties. []

- Piperazine Derivatives: this compound piperazine derivatives display potent inhibitory activity against cytochrome c release, suggesting the importance of the piperazine moiety for interacting with the target Bax channel. []

- Halogen Substitution: Replacing bromine atoms with other halogens, such as chlorine, can alter the compound's properties and bioaccumulation potential. Studies on San Francisco Bay revealed varying biomagnification patterns among different halogenated carbazoles, highlighting the impact of halogen substitution on their environmental behavior. []

Q8: What are the known toxicological effects of this compound and related compounds?

A8: Research has identified several toxicological concerns associated with this compound and its derivatives:

- Developmental Toxicity: Studies on zebrafish embryos exposed to this compound have shown that it can induce developmental abnormalities and potentially disrupt endocrine functions. This finding raises concerns about its impact on aquatic organisms. [, ]

- Bioaccumulation: this compound and related polyhalogenated carbazoles have been detected in various environmental compartments, including sediments and aquatic organisms. Studies indicate that these compounds can bioaccumulate and biomagnify in food webs, posing potential risks to higher trophic level organisms, including humans. [, ]

- Dioxin-like Effects: Some polyhalogenated carbazoles exhibit dioxin-like effects, raising concerns about their potential to disrupt endocrine systems and potentially contribute to adverse health outcomes. []

Q9: What is being done to address the environmental concerns associated with this compound?

A9: Addressing the environmental impact of this compound and its derivatives requires a multi-faceted approach:

Q10: What analytical techniques are used to detect and quantify this compound in environmental samples?

A10: Scientists employ a combination of sophisticated techniques to detect and quantify this compound and its derivatives in complex environmental matrices:

- Gas Chromatography Coupled with Mass Spectrometry (GC-MS): This technique is widely used for separating, identifying, and quantifying these compounds in various environmental samples, including sediments, water, and biological tissues. [, ]

- High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the identification and confirmation of this compound and its derivatives even at trace levels. []

Q11: Has this compound been found in natural sources?

A: Yes, recent research suggests that this compound and other polyhalogenated carbazoles might have a natural origin. A study demonstrated the formation of these compounds through bromoperoxidase (BPO)-mediated halogenation of carbazole in marine red algae (Corallina officinalis). This finding suggests that natural processes could contribute to the presence of these compounds in the environment. []

Q12: Can this compound be used as a building block for larger structures?

A: Yes, this compound serves as a versatile building block for constructing larger molecular architectures, including dendrimers. Researchers have synthesized carbazole-containing dendrons using a convergent strategy involving palladium-catalyzed amination and debenzylation reactions with N-benzyl-3,6-dibromocarbazole. These dendrons can then be attached to a central core to create dendrimers with unique properties and potential applications in various fields. []

Q13: What is the significance of studying the triplet states of this compound?

A: Understanding the triplet states of molecules like this compound is crucial for applications in areas like organic electronics and photonics. Studies utilizing time-resolved phosphorescence and transient absorption spectroscopy have revealed the formation of triplet excimers in this compound-containing polymers. This information is valuable for designing and optimizing materials for devices such as OLEDs and organic solar cells. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.